1-Methyl L-Aspartate is classified as a non-proteinogenic amino acid. It is synthesized through various chemical methods and can be found in specific biological contexts, particularly in the central nervous system where it may influence neurotransmitter signaling. The compound is often studied within the framework of neuropharmacology due to its potential effects on glutamatergic signaling pathways.
The synthesis of 1-Methyl L-Aspartate can be achieved through several methodologies:
The molecular formula for 1-Methyl L-Aspartate is C5H9N1O4, indicating it contains five carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms. Its structure features a central carbon backbone typical of amino acids, with the methyl group attached to the nitrogen atom:
This configuration allows for various interactions within biological systems, particularly as it mimics other amino acids involved in neurotransmission.
1-Methyl L-Aspartate participates in several important chemical reactions:
These reactions are crucial for understanding its physiological roles and potential therapeutic applications.
The mechanism by which 1-Methyl L-Aspartate exerts its effects primarily involves modulation of glutamate receptors in the brain. It acts as an agonist at specific subtypes of these receptors, particularly N-methyl-D-aspartate receptors, which are vital for synaptic plasticity and memory formation.
1-Methyl L-Aspartate exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and its applications in research.
1-Methyl L-Aspartate has several applications in scientific research:
Initial Isolation and Characterization
NMLA was first identified as a natural product in the red alga Halopytis incurvus in 1979, marking the discovery of methylated aspartate derivatives in eukaryotic organisms. This finding challenged the prevailing assumption that N-methylated amino acids were solely synthetic or prokaryotic metabolites. Subsequent studies in the 1980s–2000s detected NMLA in specific bivalve species, including Corbicula sandai and Scapharca subcrenata, using chiral derivatization and high-performance liquid chromatography (HPLC). These analyses confirmed its enantiomeric identity via (+)- and (−)-1-(9-fluorenyl)ethyl chloroformate (FLEC) derivatives, establishing rigorous identification criteria [1] [4].
Biosynthetic Pathways
The enzymatic synthesis of methylated aspartates involves S-adenosyl-L-methionine (SAM)-dependent methyltransferases. While NMDA synthase activity (converting D-aspartate to NMDA) is documented in mammalian neuroendocrine tissues, NMLA biosynthesis remains less defined. Key studies suggest compartmentalized production, as NMLA co-occurs with NMDA and N-methyl-D-glutamate in invertebrate neural tissues but demonstrates phylum-specific distribution. For example, NMLA is abundant in bivalves (e.g., Scapharca spp.) but absent in gastropods, indicating taxonomic biosynthetic constraints [1] [4] [10].
Distribution in Biological Systems
Table 1: Natural Occurrence of Methylated Aspartates
Compound | Organism | Tissue | Concentration | Detection Method |
---|---|---|---|---|
N-methyl-L-aspartate | Halopytis incurvus (red alga) | Whole organism | Not quantified | Crystallization |
N-methyl-L-aspartate | Corbicula sandai (bivalve) | Foot muscle | 12.4 μmol/g | FLEC-HPLC |
N-methyl-D-aspartate | Scapharca broughtonii (bivalve) | Adductor muscle | 8.7 μmol/g | Enzymatic assay/HPLC |
N-methyl-D-aspartate | Rat brain | Hypothalamus | 0.15 nmol/g | LC-MS |
This compartmentalization suggests potential functional roles in osmoregulation, excitatory signaling, or metabolic recycling in invertebrates, though explicit in vivo validation is lacking [1] [4].
Stereochemical and Conformational Properties
NMLA shares core structural features with canonical excitatory amino acids:
However, its L-configuration diverges from NMDA’s D-conformation, altering three-dimensional orientation. Molecular modeling reveals NMLA’s methyl group clashes with NMDA receptor (NMDAR) hinge regions, precluding the "closed conformation" required for channel activation. This explains its lack of agonist activity despite structural similarity [2] [6] [8].
Receptor Interaction Studies
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